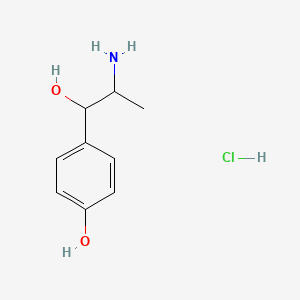
alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzyl alcohol and contains both amino and hydroxyl functional groups, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an aminoethyl group. One common method is the Mannich reaction, which involves the condensation of benzyl alcohol, formaldehyde, and an amine (such as ethylamine) in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are commonly used.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
科学研究应用
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can act as an agonist or antagonist, depending on the specific pathway and target involved.
相似化合物的比较
Similar Compounds
Phenylpropanolamine hydrochloride: Similar structure but different functional groups.
Norephedrine hydrochloride: Similar structure with an additional hydroxyl group.
Metaraminol: Similar structure with different pharmacological properties.
Uniqueness
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35085-65-5 |
|---|---|
分子式 |
C9H14ClNO2 |
分子量 |
203.66 g/mol |
IUPAC 名称 |
4-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m1./s1 |
InChI 键 |
AYEOOGDUDIHXQE-SOWVLMPRSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
手性 SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)O)O)N.Cl |
规范 SMILES |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


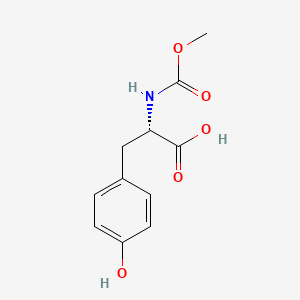
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)

![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)
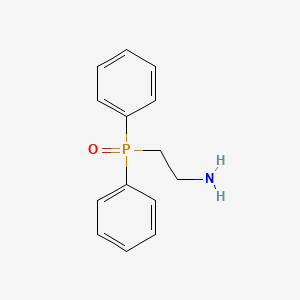

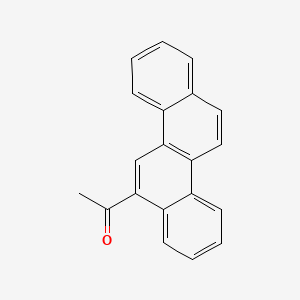
![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)
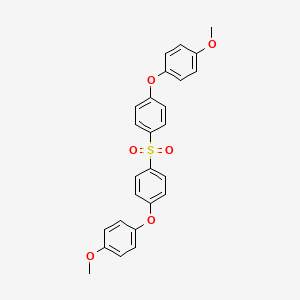

![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)
![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
